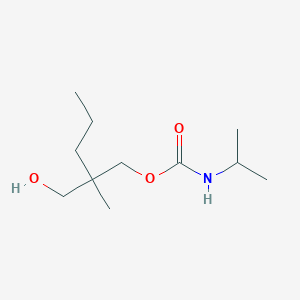

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYMRWEPMUFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CO)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885302 | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-17-3 | |

| Record name | 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYMETHYL-2-METHYLPENTYL ISOPROPYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1P2BB65RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key intermediate in the synthesis of the muscle relaxant Carisoprodol.[1][2][3] This document is intended to serve as a valuable resource for professionals in research and development by consolidating available data on its physical characteristics, outlining relevant experimental methodologies, and illustrating its synthetic pathway and structure-property relationships.

Core Physical and Chemical Data

This compound is identified by the CAS Number 25462-17-3 .[1][4] Its molecular formula is C11H23NO3 , and it has a molecular weight of 217.31 g/mol .[1][4] The compound is typically described as a thick, colorless oil.[1]

Table of Physical Properties

The following table summarizes the key quantitative physical data available for this compound. It is important to note that some variations in reported values exist in the literature, which may be attributable to different experimental conditions or measurement techniques.

| Physical Property | Value |

| Molecular Formula | C11H23NO3 |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 25462-17-3 |

| Appearance | Thick, Colourless Oil |

| Boiling Point | 337 °C at 760 mmHg |

| 336.5 °C at 760 mmHg | |

| 120-122 °C at 0.4 Torr | |

| Density | 0.986 g/cm³ |

| Refractive Index | 1.4549 |

| Flash Point | 157 °C |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) |

| Predicted pKa | 12.54 ± 0.46 |

Experimental Protocols for Physical Property Determination

Boiling Point Determination (for High-Boiling Liquids)

The boiling point of a high-boiling liquid like this compound can be determined using a distillation method or a capillary method, often under reduced pressure to prevent decomposition.

Distillation Method:

-

A small quantity of the sample (typically 5-10 mL) is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled, consisting of the flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head.

-

The flask is heated gently. The temperature at which the liquid actively boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point.[5] For high-boiling compounds, this is often performed under vacuum, and the pressure must be recorded.

Capillary Method (Thiele Tube):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3][5][6]

Density Determination (for Viscous Liquids)

The density of a viscous liquid can be determined using a pycnometer or a vibrating tube densimeter.

Pycnometer Method:

-

A pycnometer (a glass flask with a precise volume) is weighed empty.

-

It is then filled with the sample liquid, taking care to remove any air bubbles, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated from the weights and the known density of the reference liquid.

Vibrating Tube Densitometer:

-

The instrument contains a U-shaped tube that is electronically vibrated.

-

The tube is filled with the sample liquid.

-

The frequency of oscillation of the tube changes depending on the mass (and therefore density) of the liquid inside.

-

The instrument measures this change in frequency and calculates the density, often with high precision and temperature control.[7]

Solubility Determination

The solubility in solvents like chloroform and methanol is typically determined qualitatively or quantitatively.

Qualitative Method:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

The solvent is added dropwise with continuous agitation.

-

Observations are made regarding the amount of solvent required to dissolve the solute. Terms like "sparingly soluble" or "slightly soluble" are used to describe the outcome.[8][9][10][11]

Quantitative Method:

-

A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solute to the solvent and allowing it to equilibrate.

-

A known volume of the clear, saturated solution is carefully removed.

-

The solvent is evaporated, and the mass of the remaining solute is determined.

-

The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

Refractive Index Measurement

The refractive index of an oil is typically measured using a refractometer, such as an Abbe refractometer.

-

The instrument's prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample oil are placed on the prism surface.

-

The prisms are closed, and the instrument is allowed to reach thermal equilibrium at a specified temperature (e.g., 20°C or 25°C).

-

Light is passed through the sample, and the refractive index is read from the instrument's scale.[1][12][13]

Flash Point Determination

The flash point of a combustible liquid is determined using either an open-cup or a closed-cup tester. The Pensky-Martens closed-cup method is common for such compounds.

Pensky-Martens Closed-Cup Method (ASTM D93):

-

The sample is placed in a test cup within the apparatus and heated at a controlled rate while being stirred.

-

An ignition source (a small flame) is periodically directed into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[14][15][16][17][18]

Synthesis Workflow

This compound is a key intermediate in the synthesis of Carisoprodol. The general synthetic pathway involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a suitable reagent to introduce the isopropyl-carbamate group at one of the hydroxyl positions.

Caption: Synthesis workflow for Carisoprodol via the intermediate this compound.

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between the molecular structure of the compound and its key physical properties.

References

- 1. Refractive Index of Fats and Oils [library.aocs.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. phillysim.org [phillysim.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. saltise.ca [saltise.ca]

- 12. vishalfoodtech.com [vishalfoodtech.com]

- 13. mt.com [mt.com]

- 14. How to Test Flash Point [machinerylubrication.com]

- 15. nazhco.com [nazhco.com]

- 16. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 17. precisionlubrication.com [precisionlubrication.com]

- 18. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, a key chemical intermediate in the synthesis of the muscle relaxant Carisoprodol. This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it contextualizes the intermediate's role by outlining the synthetic pathway to Carisoprodol and the pharmacological mechanism of action of the final active pharmaceutical ingredient. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, with the CAS number 25462-17-3, is a crucial intermediate compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 25462-17-3 | ChemicalBook |

| Molecular Formula | C11H23NO3 | PubChem, Parchem |

| Molecular Weight | 217.31 g/mol | Parchem |

| Synonyms | N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl carbamate, Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | Santa Cruz Biotechnology, Parchem |

Chemical Structure

The molecular structure of this compound is characterized by a pentyl backbone with methyl and hydroxymethyl substituents at the second carbon, and an isopropyl-carbamate functional group.

Figure 1: Chemical Structure of this compound

Synthesis of this compound

This compound is synthesized as an intermediate in the multi-step production of Carisoprodol.[2][3] The synthesis begins with the starting material 2-methyl-2-propyl-1,3-propanediol.

Experimental Protocol

The following protocol outlines the synthesis of Carisoprodol, with the formation of this compound as a key step.

Step 1: Formation of the Chloroformate Intermediate

-

Reactants: 2-methyl-2-propyl-1,3-propanediol, Phosgene

-

Procedure: 2-methyl-2-propyl-1,3-propanediol is reacted with phosgene. This reaction results in the formation of a chloroformate intermediate.[2][3]

Step 2: Formation of this compound

-

Reactants: Chloroformate intermediate from Step 1, Isopropylamine

-

Procedure: The resulting chloroformate is then reacted with isopropylamine to yield 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate (the subject of this guide).[2][3]

Step 3: Final Carbamoylation to Carisoprodol

-

Reactants: this compound, Urethane or Sodium Cyanate or Trichloroacetyl isocyanate

-

Procedure: The final step involves the reaction of the intermediate with a carbamoylating agent such as urethane, sodium cyanate, or trichloroacetyl isocyanate to produce Carisoprodol.[2][3]

A Chinese patent describes an alternative synthesis method where formic acid and isopropylamine are first reacted to generate N-isopropyl formamide. This is then reacted with hydrogen peroxide and 2-methyl-2-propyl-1,3-propanediol to obtain the intermediate.[4]

Synthesis Workflow

The overall synthetic pathway from the starting material to Carisoprodol, highlighting the formation of the intermediate, is depicted below.

Figure 2: Synthesis Pathway of Carisoprodol

Role in Drug Development: The Pharmacology of Carisoprodol

While this compound is a synthetic intermediate and not pharmacologically active itself, its final product, Carisoprodol, is a centrally acting skeletal muscle relaxant.[5][6]

Mechanism of Action

The precise mechanism of action of Carisoprodol is not fully understood, but it is believed to act on the central nervous system rather than directly on skeletal muscle.[5] It interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and muscle relaxation.[5][7] Carisoprodol is metabolized in the liver to meprobamate, which has anxiolytic and sedative properties and contributes to the overall therapeutic effect.[5][6] Recent studies suggest that Carisoprodol's effects may be mediated through its interaction with GABA-A receptors.[2][8]

Signaling Pathway

The proposed mechanism involves the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.

Figure 3: Proposed Signaling Pathway of Carisoprodol

Conclusion

This compound is a well-defined chemical entity that serves as a pivotal intermediate in the synthesis of the widely used muscle relaxant, Carisoprodol. Understanding its synthesis and chemical properties is essential for chemists and pharmaceutical scientists involved in the manufacturing and development of Carisoprodol and related compounds. While the intermediate itself is not the active agent, its efficient and pure synthesis is critical for the quality and efficacy of the final drug product. The provided data and protocols in this guide offer a foundational resource for professionals in the field.

References

- 1. This compound | 25462-17-3 [chemicalbook.com]

- 2. cdn.who.int [cdn.who.int]

- 3. cdn.who.int [cdn.who.int]

- 4. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]

- 5. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Articles [globalrx.com]

- 8. experts.unthsc.edu [experts.unthsc.edu]

An In-depth Technical Guide on the Biological Activity of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is primarily known as a chemical intermediate in the synthesis of the centrally acting skeletal muscle relaxant, Carisoprodol. There is a lack of direct scientific literature detailing the specific biological activity of this intermediate. Therefore, this guide will focus on the well-documented pharmacological effects of Carisoprodol and its principal active metabolite, meprobamate, which are responsible for its therapeutic and physiological actions.

Introduction

Carisoprodol, a centrally acting skeletal muscle relaxant, exerts its effects through the modulation of neuronal communication within the central nervous system (CNS). Following administration, Carisoprodol is metabolized in the liver to several compounds, most notably meprobamate, which itself possesses anxiolytic and sedative properties and contributes significantly to the overall pharmacological profile of Carisoprodol. The primary mechanism of action for both Carisoprodol and meprobamate involves the potentiation of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex, leading to CNS depression and muscle relaxation.

Pharmacokinetics

The pharmacokinetic profiles of Carisoprodol and its active metabolite meprobamate have been characterized in several clinical studies. The data reveals rapid absorption of Carisoprodol and its subsequent conversion to meprobamate, which has a longer half-life and tends to accumulate with multiple dosing.

Table 1: Pharmacokinetic Parameters of Carisoprodol Following Oral Administration in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) | AUC0–∞ (h·ng/mL) | T½ (h) | Study Population | Reference |

| 350 (single) | 2580 ± 1214 | 8072 ± 6303 | 2 ± 0.8 | 13 healthy volunteers | [1][2][3] |

| 350 (multiple) | 2504 ± 730 | 7451 ± 3615 | 2 ± 0.7 | 13 healthy volunteers | [1][2] |

| 250 (single) | 1240 ± 490 | 5290 (dose-adjusted) | 1.74 | 24 healthy subjects | [4][5][6] |

| 350 (single) | 1780 ± 970 | 5750 (dose-adjusted) | 1.96 | 24 healthy subjects | [4][5][6] |

| 700 (single) | - | 16300 (intermediate metabolizers) | 2.1 | 37 healthy volunteers | [4] |

| 700 (single) | - | 11300 (extensive metabolizers) | 1.6 | 37 healthy volunteers | [4] |

Table 2: Pharmacokinetic Parameters of Meprobamate Following Oral Administration of Carisoprodol in Healthy Volunteers

| Carisoprodol Dose (mg) | Cmax (ng/mL) | AUC0–∞ (h·ng/mL) | T½ (h) | Study Population | Reference |

| 350 (single) | 2181 ± 605 | 34529 ± 7747 | 9 ± 1.9 | 13 healthy volunteers | [1][2][3] |

| 350 (multiple) | 5758 ± 1255 | 79699 ± 17978 | 8.7 ± 1.4 | 13 healthy volunteers | [1][2] |

| 250 (single) | 1840 ± 310 | - | ~10 | 24 healthy subjects | [4][6] |

| 350 (single) | 2460 ± 470 | - | ~10 | 24 healthy subjects | [4][6] |

Mechanism of Action and Signaling Pathway

The primary biological activity of Carisoprodol and meprobamate is mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. This interaction potentiates the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

GABA-A Receptor Modulation

Both Carisoprodol and meprobamate act as positive allosteric modulators of the GABA-A receptor. This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. This potentiation results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in the likelihood of an action potential. Studies have shown that Carisoprodol can directly activate the GABA-A receptor in a barbiturate-like manner.[7][8]

Figure 1: Carisoprodol/Meprobamate modulation of GABA-A receptor signaling.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This in vitro technique is crucial for studying the direct effects of compounds on ion channels like the GABA-A receptor.

Objective: To determine the effect of Carisoprodol and meprobamate on GABA-A receptor function.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human α1β2γ2 GABA-A receptors are cultured on coverslips.[7]

-

Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and continuously superfused with an external solution. Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a tip resistance of 4-6 MΩ. The membrane potential is clamped at -60 mV.[7]

-

Solutions: The patch pipettes are filled with an internal solution containing CsCl, EGTA-Na+, HEPES-Na+, and Mg2+-ATP. The external solution contains NaCl, HEPES, CaCl2, KCl, MgCl2, and glucose.[7]

-

Drug Application: GABA, Carisoprodol, and meprobamate are dissolved in the external solution and applied to the cells.

-

Data Acquisition: Agonist-induced chloride currents are measured using an Axopatch 200B amplifier. The potentiation of GABA-gated currents by the test compounds is quantified.[7]

Figure 2: Workflow for whole-cell patch-clamp experiment.

Locomotor Activity Assay

This in vivo behavioral test is used to assess the sedative effects of CNS-acting drugs.

Objective: To evaluate the effect of Carisoprodol on spontaneous locomotor activity in mice.

Methodology:

-

Animals: Male Swiss-Webster mice are used for the study.

-

Apparatus: Locomotor activity is measured in clear acrylic plastic boxes equipped with photocell beams to detect movement.

-

Procedure:

-

Mice are habituated to the testing room for 45-60 minutes before the experiment.

-

A baseline activity measurement is taken after vehicle administration.

-

Mice are administered Carisoprodol (e.g., via intraperitoneal injection) and immediately placed into the locomotor activity monitoring chamber.

-

Activity is recorded for a set duration (e.g., 15-60 minutes) in time bins (e.g., 5 minutes).

-

-

Data Analysis: The total number of beam breaks is recorded and compared between the drug-treated and vehicle control groups to determine the extent of locomotor depression.

Figure 3: Experimental workflow for locomotor activity assay.

Conclusion

While this compound is a key intermediate in the synthesis of Carisoprodol, its own biological activity is not documented. The pharmacological effects are attributed to Carisoprodol and its active metabolite, meprobamate. Both compounds exert their primary effects by modulating the GABA-A receptor, leading to CNS depression and skeletal muscle relaxation. The provided pharmacokinetic data and experimental protocols offer a comprehensive overview for researchers and drug development professionals working with this class of compounds. Further investigation into the direct biological activities of synthetic intermediates could provide a more complete understanding of the overall pharmacological profile and potential impurities.

References

- 1. Single and Multiple Dose PK–PD Characterization for Carisoprodol. Part I: Pharmacokinetics, Metabolites, and 2C19 Pheno… [ouci.dntb.gov.ua]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.who.int [cdn.who.int]

- 5. cdn.who.int [cdn.who.int]

- 6. Bioavailability of oral carisoprodol 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS: 25462-17-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes publicly available data for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. It is important to note that the toxicological and pharmacological properties of this specific compound have not been thoroughly investigated.[1] All handling and experimental use should be conducted with caution by qualified professionals, adhering to strict laboratory safety protocols.

Introduction

This compound, with CAS number 25462-17-3, is a carbamate ester.[2][3][4] In the field of pharmaceutical sciences, it is primarily recognized as a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant.[2][5][6] It is also classified as Carisoprodol Impurity A, making its synthesis and characterization relevant for quality control and regulatory submissions of the final active pharmaceutical ingredient (API).[7][8] This document provides a concise technical overview of the available chemical data, safety information, and generalized experimental considerations for this compound.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized below. Data is aggregated from various chemical supplier technical sheets.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 25462-17-3 |

| Molecular Formula | C₁₁H₂₃NO₃ |

| Molecular Weight | 217.31 g/mol [7] |

| IUPAC Name | 2-(hydroxymethyl)-2-methylpentyl N-(propan-2-yl)carbamate |

| Synonyms | Carisoprodol - Impurity A, N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl Carbamate, Carisoprodol monocarbamate[8] |

| Appearance | Clear, Colourless Thick Oil[5] |

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 337°C |

| Density | 0.986 g/cm³ |

| Flash Point | 157°C[5] |

| pKa | 12.54 ± 0.46 (Predicted) |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) |

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.

Table 3: Hazard Summary

| Hazard Statement | Description |

| Acute Toxicity, Oral | Potential for toxicity if swallowed. |

| Skin Irritation | May cause skin irritation upon contact. |

| Eye Irritation | May cause serious eye irritation. |

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Relationship to Carisoprodol

This compound is an immediate precursor in certain synthetic routes to Carisoprodol. Understanding this relationship is crucial for process chemistry and impurity profiling in drug manufacturing.

Generalized Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general workflow for the purification of a carbamate intermediate can be proposed based on standard organic chemistry techniques for similar molecules.[9][10]

Representative Purification Workflow: Extraction and Recrystallization

This protocol is a generalized procedure and may require optimization for specific purity requirements and scales.

-

Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., chloroform or ethyl acetate) at a moderately elevated temperature (e.g., 50°C).

-

Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove basic impurities, followed by a mild basic solution (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed product.

-

Recrystallization (if solid) or Chromatographic Purification (if oil):

-

For an oil (as is the case here): The crude oil should be purified using column chromatography. A silica gel stationary phase is appropriate. The mobile phase (eluent) would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective for separating the target compound from impurities.

-

Potential Mechanism of Action (General Carbamate Class)

While the specific biological activity of this compound is not documented, many carbamate compounds are known to act as acetylcholinesterase (AChE) inhibitors.[1][11][12] This mechanism is particularly relevant for carbamate insecticides.[11] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[12] It is important to stress that this is a general mechanism for the carbamate class and has not been demonstrated for this specific intermediate.

Conclusion

This compound is a compound of interest primarily within the context of pharmaceutical manufacturing as an intermediate and potential impurity of Carisoprodol. While comprehensive data on its biological activity and toxicology are lacking, its basic chemical and physical properties are established. Professionals working with this compound should rely on the provided safety data and employ generalized purification techniques, such as column chromatography, with appropriate analytical oversight. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this specific carbamate ester.

References

- 1. Mode of action of carbamate.pptx [slideshare.net]

- 2. This compound | 25462-17-3 [chemicalbook.com]

- 3. 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | C11H23NO3 | CID 117246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. This compound , 95% , 25462-17-3 - CookeChem [cookechem.com]

- 6. echemi.com [echemi.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Technical Guide: Solubility Profile of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. Due to the limited availability of direct solubility data for this specific intermediate, this guide provides solubility information for the closely related final product, Carisoprodol, along with detailed experimental protocols for determining solubility.

Introduction

This compound is a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant. Understanding the solubility of this intermediate is crucial for its synthesis, purification, and formulation development. This guide summarizes the available solubility data for Carisoprodol to provide a reference point and presents a standardized experimental protocol for determining the solubility of compounds like this compound.

Solubility Data

Table 1: Solubility Data for Carisoprodol

| Solvent | Descriptive Term | Quantitative Solubility | Temperature (°C) |

| Water | Very slightly soluble[1][2] | 30 mg/mL | 25 |

| 140 mg/mL | 50 | ||

| Ethanol | Freely soluble[1][3] | - | Not Specified |

| Chloroform | Freely soluble[2][3] | - | Not Specified |

| Acetone | Freely soluble[1][2][3] | - | Not Specified |

| Methylene Chloride | Freely soluble[1] | - | Not Specified |

Note: The solubility of Carisoprodol is practically independent of pH[2][3].

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed procedure that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, chloroform)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvents and ensure they are of high purity.

-

Addition of Excess Solute: Add an excess amount of the solid this compound to a series of glass vials. The excess solid is necessary to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

References

- 1. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

| IUPAC Name | [2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate |

| Synonyms | Carisoprodol Impurity A, N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl Carbamate |

| CAS Number | 25462-17-3[3][4] |

| Molecular Formula | C₁₁H₂₃NO₃[4] |

| Molecular Weight | 217.31 g/mol [4] |

Spectroscopic Data Summary

Direct access to ¹H NMR, ¹³C NMR, IR, and MS spectra for 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate is limited in publicly available scientific databases and literature. The compound is commercially available as a reference standard, and suppliers typically provide a comprehensive Certificate of Analysis with detailed spectroscopic data upon purchase[4]. Researchers requiring definitive spectra should consider obtaining a certified reference standard.

Based on the known structure, the following table summarizes the expected spectroscopic characteristics.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the propyl group (CH₃, CH₂, CH₂), the methyl group, the methylene groups adjacent to the oxygen and carbamate nitrogen, the isopropyl group (CH and CH₃), and the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the aliphatic carbamate structure. |

| ¹³C NMR | Resonances for all 11 carbon atoms, including the carbonyl carbon of the carbamate, the carbons of the pentyl and isopropyl groups, and the methylene carbons. The chemical shifts would be indicative of the respective functional groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C=O stretching (carbamate, ~1680-1700 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 217.31. Fragmentation patterns would likely involve cleavage of the carbamate and alkyl chains. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a carbamate compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of the compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

Standard acquisition parameters are set, including a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

The Free Induction Decay (FID) is recorded and Fourier transformed to obtain the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

-

-

Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution should be filtered to remove any particulate matter.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition (ESI):

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve good ionization and signal intensity.

-

The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

-

-

Data Acquisition (EI):

-

The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

-

The sample is vaporized and bombarded with a beam of electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their m/z ratio.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of Carisoprodol and its Precursors

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[1][2] It is an analogue of meprobamate, with one of the carbamyl nitrogen hydrogens replaced by an isopropyl group.[1][2] This modification introduces a chiral center at carbon 2, meaning Carisoprodol exists as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The therapeutic effects of Carisoprodol are believed to be linked to its sedative properties, with its primary metabolite, meprobamate, also contributing to its pharmacological activity.[1][2]

This technical guide provides a detailed overview of the synthesis of Carisoprodol, focusing on the preparation of key intermediates and the final product. While the user requested information on an intermediate with the molecular formula C11H23NO3, a thorough review of the scientific literature and patent databases indicates that this is not a recognized intermediate in the common synthesis pathways of Carisoprodol. This guide will, therefore, focus on the established and documented synthesis routes.

The primary precursor for Carisoprodol synthesis is 2-methyl-2-propyl-1,3-propanediol (MPPD).[3][4][5] The synthesis of Carisoprodol from MPPD can be achieved through several routes, most notably the phosgene and urea-based methods.

Synthesis of the Key Precursor: 2-Methyl-2-propyl-1,3-propanediol (MPPD)

The synthesis of MPPD is a crucial first step in the production of Carisoprodol. A common method involves the reaction of 2-methylvaleraldehyde with formaldehyde.[6][7]

Experimental Protocol: Synthesis of 2-Methyl-2-propyl-1,3-propanediol

Materials:

-

2-Methylvaleraldehyde

-

36% Formaldehyde solution

-

Sodium hydroxide solution

-

Benzene

-

Water

Procedure:

-

To a reaction vessel, add 2-methylvaleraldehyde and 36% formaldehyde.

-

At room temperature, add sodium hydroxide solution dropwise. The reaction is exothermic, and the temperature will naturally rise.

-

After the initial exothermic reaction, heat the mixture to 90°C for 1 hour.

-

Cool the reaction mixture to 60°C and allow the layers to separate.

-

The upper layer is washed with water. The washings are combined with the lower layer and extracted with benzene.

-

The extract and the upper layer are combined. Benzene is recovered by distillation.

-

The crude product is purified by vacuum distillation to yield 2-methyl-2-propyl-1,3-propanediol.[4][8]

Quantitative Data for MPPD Synthesis

| Parameter | Value | Reference |

| Reaction Temperature | 70-90°C | [4] |

| Distillation Temperature | 160°C at 14.7 kPa | [4][8] |

| Yield | 93% | [4][8] |

Synthesis of Carisoprodol from MPPD

There are several documented routes for the synthesis of Carisoprodol from MPPD. The phosgene route is a well-established method.

Experimental Protocol: Phosgene Route for Carisoprodol Synthesis

This is a two-step process involving the formation of a chloroformate intermediate, followed by reaction with isopropylamine and subsequent carbamoylation.

Step 1: Synthesis of 2-(hydroxymethyl)-2-methylpentyl chloroformate

Materials:

-

2-Methyl-2-propyl-1,3-propanediol (MPPD)

-

Phosgene

-

Inert solvent (e.g., toluene)

Procedure:

-

Dissolve MPPD in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet.

-

Cool the solution and bubble phosgene gas through the mixture while maintaining a low temperature.

-

The reaction is monitored for the formation of the chloroformate intermediate.

-

Upon completion, excess phosgene and solvent are removed under reduced pressure.

Step 2: Synthesis of Carisoprodol

Materials:

-

2-(hydroxymethyl)-2-methylpentyl chloroformate

-

Isopropylamine

-

Urethane or sodium cyanate

-

Inert solvent

Procedure:

-

The crude chloroformate intermediate is dissolved in an inert solvent.

-

Isopropylamine is added to the solution, leading to the formation of 2-(hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate.[1][2]

-

The final step involves the reaction of this intermediate with either urethane or sodium cyanate to form Carisoprodol.[1][2]

-

The final product is purified by recrystallization.

Alternative Synthesis Routes

Other methods for Carisoprodol synthesis have been developed to avoid the use of hazardous reagents like phosgene. These include:

-

Urea Route: This method utilizes urea as a carbamoylating agent in the presence of a metal oxide catalyst. 5-methyl-5-propyl-1,3-dioxane-2-one is formed as an intermediate, which then reacts with isopropylamine.[9]

-

Carbonate Route: Diethyl carbonate can be used to form a cyclic carbonate intermediate (5-methyl-5-propyl-1,3-dioxane-2-one), which is then aminolyzed with isopropylamine.[10]

A Chinese patent describes a method where formic acid and isopropylamine are reacted to form N-isopropyl formamide. This is then reacted with hydrogen peroxide and MPPD to yield the intermediate 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, which is then converted to Carisoprodol.[10][11]

Quantitative Data for Carisoprodol Synthesis (Urea Route)

| Intermediate | Reagents | Catalyst | Yield | Purity | Reference |

| 5-methyl-5-propyl-1,3-dioxane-2-one | MPPD, Urea | Metal Oxide | High | High | [9] |

| Carisoprodol | 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Urea | Metal Oxide | Good | High | [9] |

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the overall synthesis workflow for Carisoprodol.

Caption: Overall workflow for the synthesis of Carisoprodol via the phosgene route.

Conclusion

The synthesis of Carisoprodol is a multi-step process that relies on the initial production of 2-methyl-2-propyl-1,3-propanediol. While various synthetic routes exist, they all converge on the formation of the dicarbamate structure of the final product. The choice of a particular synthetic pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, safety considerations (e.g., avoiding phosgene), and desired yield and purity. The information provided in this guide offers a comprehensive overview of the key chemical transformations involved in the synthesis of this important muscle relaxant.

References

- 1. cdn.who.int [cdn.who.int]

- 2. cdn.who.int [cdn.who.int]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Meprobamate - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]

- 10. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]

- 11. CN103641744B - The synthetic method of carisoprodol intermediate compound - Google Patents [patents.google.com]

The Uncharted Path of a Tranquilizer: An In-depth Technical Guide to 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Nisobamate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, also known as Nisobamate (W-1015). Developed in the burgeoning era of psychopharmacology, this carbamate tranquilizer emerged from the same pioneering research at Wallace Laboratories that produced the blockbuster anti-anxiety agent meprobamate. Despite its promising origins, Nisobamate was never marketed. This document delves into the historical context of its creation, the scientific foundations of the carbamate class of central nervous system depressants, and the likely experimental methodologies employed in its evaluation. Due to the scarcity of publicly available data on Nisobamate, this guide synthesizes information on closely related compounds and contemporaneous research to reconstruct a probable scientific narrative. All quantitative data, where available for analogous compounds, is presented in structured tables, and key experimental workflows are visualized using the DOT language.

Introduction: The Dawn of the Tranquilizer Era

The mid-20th century witnessed a revolution in the treatment of anxiety and other psychiatric disorders with the advent of tranquilizing drugs. At the forefront of this movement was Dr. Frank Berger, a pharmacologist at Wallace Laboratories. His work on the muscle relaxant mephenesin led to the groundbreaking discovery of meprobamate, the first widely successful anti-anxiety medication.[1][2][3] This success spurred the investigation of a host of related carbamate compounds, each with the potential to offer a unique therapeutic profile. It was within this fertile scientific environment that this compound, designated W-1015 and later given the nonproprietary name Nisobamate, was synthesized and investigated.[4]

Nisobamate belongs to the carbamate family of compounds, which were initially explored for their muscle-relaxant and sedative properties.[1][3] Like its predecessors, Nisobamate was developed with the aim of producing a calming effect without the heavy sedation and high potential for addiction associated with barbiturates, the then-standard treatment for anxiety and insomnia. While the exact timeline of its discovery is not well-documented in publicly accessible records, it is reasonable to place its development in the late 1950s or early 1960s, following the immense success of meprobamate.

Despite being a product of a highly successful research program, Nisobamate never reached the commercial market.[4] The reasons for this are not explicitly stated in available literature but may be inferred from the competitive landscape of the time, which saw the rapid rise of the benzodiazepine class of tranquilizers, such as diazepam (Valium), offering a superior safety and efficacy profile.

Chemical and Physical Properties

While specific experimental data for Nisobamate is limited, its basic chemical and physical properties can be derived from its structure and information available in chemical databases.

| Property | Value | Source |

| Chemical Name | This compound | Internal Database |

| Synonyms | Nisobamate, W-1015 | [4] |

| CAS Number | 25462-17-3 | [5] |

| Molecular Formula | C11H23NO3 | [6] |

| Molecular Weight | 217.31 g/mol | [6] |

Synthesis

A specific, detailed experimental protocol for the synthesis of Nisobamate is not available in peer-reviewed literature or patents. However, based on general knowledge of carbamate synthesis from the mid-20th century, a plausible synthetic route can be postulated. The synthesis would likely involve the reaction of an appropriate alcohol with an isocyanate or a related carbamoylating agent.

One potential synthetic pathway could involve the reaction of 2-(hydroxymethyl)-2-methylpentan-1-ol with isopropyl isocyanate. Alternatively, a multi-step process involving the use of phosgene or a phosgene equivalent to form a chloroformate intermediate, followed by reaction with isopropylamine, could also be employed.

Below is a generalized workflow for the synthesis of a carbamate, which would be adapted for the specific synthesis of Nisobamate.

Pharmacological Evaluation: A Reconstructed Approach

Detailed pharmacological data for Nisobamate is not publicly available. However, based on the known pharmacology of other carbamate tranquilizers and the standard preclinical screening methods of the era, a likely battery of tests would have been employed to characterize its activity.

Mechanism of Action

Carbamates, as a class, are known to exert their effects on the central nervous system primarily through modulation of GABAergic neurotransmission, similar to barbiturates. While not definitively established for Nisobamate, it is highly probable that its tranquilizing effects were mediated through interaction with the GABA-A receptor complex, leading to enhanced inhibitory neurotransmission.

Some carbamates also exhibit activity as reversible inhibitors of the enzyme acetylcholinesterase (AChE).[7] This dual mechanism could contribute to a complex pharmacological profile.

In Vitro Studies

-

Receptor Binding Assays: To determine the affinity of Nisobamate for the GABA-A receptor, competitive binding assays using radiolabeled ligands (e.g., [3H]GABA or a radiolabeled benzodiazepine) would have been performed on rodent brain homogenates.

-

Acetylcholinesterase Inhibition Assay: The Ellman assay is a standard colorimetric method to determine the ability of a compound to inhibit AChE. This assay would have been crucial to quantify the IC50 value of Nisobamate against AChE.

A generalized workflow for an in vitro acetylcholinesterase inhibition assay is presented below.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Frank M. Berger; Pioneer in Mood-Changing Drugs - The Washington Post [washingtonpost.com]

- 3. Meprobamate - Wikipedia [en.wikipedia.org]

- 4. Nisobamate - Wikipedia [en.wikipedia.org]

- 5. This compound | 25462-17-3 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In-Vitro Studies of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (Carisoprodol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies conducted on 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate, commonly known as Carisoprodol. Carisoprodol is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects and abuse potential are attributed to its direct action on GABAA receptors and its primary active metabolite, meprobamate.[2][3][4][5]

Core Mechanism of Action: GABA-A Receptor Modulation

In-vitro studies have been pivotal in elucidating the mechanism of action of Carisoprodol, demonstrating that it acts as a positive allosteric modulator and a direct agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[2][6][7] This barbiturate-like activity occurs independently of its conversion to meprobamate.[2][4][5]

The following diagram illustrates the dual action of Carisoprodol on the GABA-A receptor, leading to an inhibitory neuronal response.

Caption: Carisoprodol's dual action on the GABA-A receptor.

Quantitative Data from In-Vitro Studies

The following tables summarize key quantitative findings from electrophysiological studies on Carisoprodol's interaction with various GABA-A receptor subunit compositions.

Table 1: Allosteric Modulation of GABA-gated Currents by Carisoprodol

This table presents the half-maximal effective concentration (EC50) of GABA in the absence and presence of Carisoprodol, demonstrating its positive allosteric modulatory effects.

| Receptor Subunit Composition | Condition | GABA EC50 (µM) | Reference |

| α1β2γ2 | Control (absence of Carisoprodol) | 35.5 ± 0.64 | [6] |

| α1β2γ2 | Presence of 100 µM Carisoprodol | 8.2 ± 0.26 | [6] |

Table 2: Subunit-Dependent Potency of Carisoprodol as a Positive Allosteric Modulator

This table highlights the influence of the β subunit isoform on the potency of Carisoprodol's allosteric modulation of GABA-gated currents.

| Receptor Subunit Composition | Carisoprodol Potency (EC50 in µM) | Maximum Efficacy (% of control) | Reference |

| α1β1γ2 | 33.1 ± 4 | 225 ± 14.6 | [6] |

| α1β2γ2 | 88.2 ± 20 | 474.7 ± 53.5 | [6] |

| α1β2 | 87.4 ± 16.4 | Not specified | [6] |

Table 3: Direct Gating of GABA-A Receptors by Carisoprodol

This table shows the efficacy of Carisoprodol in directly activating GABA-A receptors in the absence of GABA, expressed as a percentage of the maximal current elicited by a saturating concentration of GABA.

| Receptor Subunit Composition | Carisoprodol Efficacy (% of max GABA current) | Reference |

| α1β2γ2 | ~43% | [6] |

| α1β3δ | >100% (more efficacious than GABA) | [6] |

| α4β3δ | >100% (more efficacious than GABA) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the in-vitro evaluation of Carisoprodol.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of compounds on ion channels like the GABA-A receptor.

Objective: To measure the ion flow (current) through GABA-A receptors in response to GABA and/or Carisoprodol.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.[2][6]

-

Cell Preparation: After 24-48 hours, the cells are prepared for recording. They are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV) to measure the current flowing through the ion channels.

-

Drug Application: A rapid solution exchange system is used to apply GABA and Carisoprodol, alone or in combination, to the cell.

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The peak amplitude of the current is measured and analyzed to determine the effects of Carisoprodol on GABA-A receptor function.[2][6]

Caption: Workflow for a whole-cell patch-clamp experiment.

In-Vitro Metabolism

Carisoprodol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[8][9][10]

Metabolic Pathway of Carisoprodol

The N-dealkylation of Carisoprodol's isopropyl group by CYP2C19 is the main metabolic route. A minor pathway involves hydroxylation to hydroxycarisoprodol.[8]

Caption: Metabolic pathways of Carisoprodol.

Individuals with genetic polymorphisms leading to reduced or absent CYP2C19 activity ("poor metabolizers") exhibit a 4-fold increase in exposure to Carisoprodol and a 50% decrease in meprobamate exposure compared to normal metabolizers.[11] This highlights the importance of CYP2C19 genotype in the pharmacokinetics of Carisoprodol.[10][11]

References

- 1. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing the Subjective and Psychomotor Effects of Carisoprodol in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies | Semantic Scholar [semanticscholar.org]

- 5. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF CARISOPRODOL AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carisoprodol’s Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Carisoprodol - Wikipedia [en.wikipedia.org]

- 10. Association between blood carisoprodol:meprobamate concentration ratios and CYP2C19 genotype in carisoprodol-drugged drivers: decreased metabolic capacity in heterozygous CYP2C19*1/CYP2C19*2 subjects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carisoprodol Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once primarily associated with pesticides, has emerged as a versatile and crucial scaffold in modern medicinal chemistry. Its unique physicochemical properties, including chemical and proteolytic stability, the ability to permeate cell membranes, and its resemblance to a peptide bond, have positioned carbamate derivatives as key components in a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the potential therapeutic effects of carbamate derivatives, focusing on their applications as cholinesterase inhibitors, anticancer agents, and antiviral compounds. It further details the experimental protocols for their evaluation and visualizes key mechanisms and workflows to aid in research and development.

Therapeutic Applications and Efficacy of Carbamate Derivatives

Carbamate derivatives have been successfully developed into drugs and prodrugs for a variety of diseases, including Alzheimer's disease, cancer, and viral infections.[1][2] The carbamate moiety can play a direct role in drug-target interactions or be utilized to enhance the biological activity and pharmacokinetic properties of a parent molecule.[1]

Cholinesterase Inhibition

One of the most well-established therapeutic applications of carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] By reversibly inhibiting these enzymes, carbamate drugs increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the management of Alzheimer's disease and myasthenia gravis.[3]

Table 1: Inhibitory Activity (IC50) of Carbamate Derivatives against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Rivastigmine | AChE | 4.1 | [1] |

| Carbamate 1 | BChE | 0.12 ± 0.09 | [2] |

| Carbamate 7 | BChE | 0.38 ± 0.01 | [2] |

| Galantamine (Standard) | BChE | - | [2] |

| Donepezil (Standard) | BChE | 3.54 | [4] |

| Carbamate 10c | BChE | 0.07 | [4] |

Note: IC50 is the half-maximal inhibitory concentration.

Anticancer Activity

In oncology, carbamates are utilized both as active cytotoxic agents and as prodrugs to improve the therapeutic index of existing anticancer drugs.[5][6] They can interfere with critical cellular processes such as tubulin polymerization and DNA synthesis.[5]

Table 2: In Vitro Anticancer Activity (IC50) of Carbamate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Alkyl-5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates (12) | Murine leukemia L1210 | < 1 | [3] |

| Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates (13) | Leukemia L1210 | 3.2 | [3] |

| Steroidal Carbamate 6 | Mouse colon carcinoma CT26WT | 26.8 | [7] |

| Substituted Carbazole Carbamate 27 | Human glioma U87MG | 17.97 | [8] |

| Substituted Carbazole Carbamate 28 | Human glioma U87MG | 15.25 | [8] |

| Substituted Carbazole Carbamate 30 | Human glioma U87MG | 29.58 | [8] |

| Substituted Carbazole Carbamate 31 | Human glioma U87MG | 23.80 | [8] |

Note: IC50 is the half-maximal inhibitory concentration.

Antiviral Activity

Carbamate derivatives have also demonstrated potential as antiviral agents, with some compounds showing activity against HIV-1 and other viruses. The carbamate moiety can be incorporated to enhance the stability and lipophilicity of antiviral nucleoside analogs.

Table 3: Anti-HIV-1 Activity (EC50) of AZT-Carbamate Derivatives

| Compound Type | EC50 (µM) | Reference |

| AZT Carbamate Methyl Amides | 1.8 - 4.0 | |

| AZT Carbamate Methyl Esters | 2.0 - 20 |

Note: EC50 is the half-maximal effective concentration.

Experimental Protocols for Evaluating Carbamate Derivatives

The preclinical evaluation of carbamate derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action. The following are detailed methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Test carbamate derivatives and a positive control (e.g., Rivastigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in 0.1 M sodium phosphate buffer, pH 8.0.

-

Prepare serial dilutions of the test carbamate derivatives and the positive control in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 20 µL of the assay buffer to the "blank" wells.

-

Add 20 µL of the AChE solution to the "negative control" and "test compound" wells.

-

Add 20 µL of the appropriate dilution of the test carbamate or positive control to the "test compound" wells. Add 20 µL of assay buffer to the "negative control" wells.

-

Add 140 µL of 0.1 M sodium phosphate buffer, pH 8.0, to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at time zero and then kinetically every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test carbamate derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test carbamate derivatives in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-